Avamigran

Description

Theoretical Frameworks for Studying Complex Chemical Mixtures

The theoretical assessment of multicomponent systems is grounded in understanding the nature of the interactions between the individual chemical agents. These interactions can be additive, synergistic, or antagonistic. projecteuclid.orgnih.gov Synergy occurs when the combined effect of the chemicals is greater than the sum of their individual effects, while antagonism describes a situation where the combined effect is less. projecteuclid.orgnih.gov

Several reference models are used to predict the additive effect, which serves as a baseline for identifying synergy or antagonism. The two most prominent are:

Loewe Additivity (or Concentration Addition): This model assumes the different components behave as dilutions of one another, acting on the same biological target or pathway. It is often considered the gold standard for assessing combinations where chemicals have a similar mechanism of action. nih.govembopress.org

Bliss Independence: This model applies to chemicals that have different mechanisms of action. It calculates the expected combined effect based on the statistical probability of the individual components acting independently. nih.govnih.gov

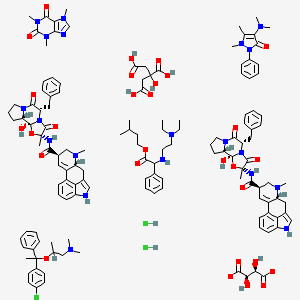

Deviations from these models indicate interaction effects that are of significant academic interest. In the case of the Avamigran formulation, the combination of ergotamine and caffeine (B1668208) is a classic example of a synergistic interaction, where caffeine is understood to improve both the rate and extent of ergotamine absorption. frontiersin.orgoup.com

Modern computational approaches are also integral to studying these mixtures. Quantitative Structure-Activity Relationship (QSAR) models, traditionally used for single molecules, have been adapted for mixtures. mdpi.comresearchgate.net These models attempt to build statistical correlations between the structural properties of the combined chemicals and their joint activity or toxicity, providing a predictive tool for assessing novel combinations. sysrevpharm.orgtandfonline.com Other computational frameworks, such as the Adverse Outcome Pathway (AOP), help organize mechanistic data to predict the effects of mixtures. europa.eutandfonline.com

Historical Context of Polypharmacy and Combination Therapies from a Chemical Perspective

The practice of using multi-component remedies, known as polypharmacy, has deep historical roots, with complex formulations like Theriac, containing up to 80 ingredients, being prominent from antiquity through the 18th century. brewminate.com In the early 20th century, fixed-dose combination products were common, though often based on empirical rationale rather than a detailed chemical or mechanistic understanding. ahajournals.org

The mid-20th century saw a shift towards "heroic monotherapy," driven by a desire for more scientifically rigorous, single-agent treatments with well-defined dose-response relationships. ahajournals.org Polypharmacy came to be viewed with suspicion by academic and regulatory bodies, who feared unpredictable interactions and adverse effects. ahajournals.org

However, a more rational approach to combination therapies has re-emerged. The development of the ergotamine and caffeine combination is a prime example of this evolution. Ergotamine was first isolated in 1918 and has been used for migraines since 1926. oup.com Researchers and clinicians observed that ergotamine was most effective when injected, with poor oral absorption limiting its use in tablet form. karger.com This chemical challenge led to the search for a way to enhance its oral effectiveness. The combination of ergotamine tartrate with caffeine was proposed by several clinicians in the early 1940s to improve absorption and efficacy. karger.comfrontiersin.org The first controlled studies validating the effectiveness of this combination were published in 1948, cementing its place as a rational combination therapy from a chemical and pharmacological perspective. karger.com

Methodological Challenges in Researching Multicomponent Systems

Researching multicomponent formulations like this compound presents significant methodological challenges, particularly in the domain of analytical chemistry. A primary hurdle is the simultaneous determination and quantification of each active component within a single sample matrix. researchgate.net

Key challenges include:

Separation and Detection: The individual components must be effectively separated to be accurately quantified. This often requires sophisticated chromatographic techniques. High-Performance Liquid Chromatography (HPLC) is a standard approach, often coupled with various detectors like UV-Visible Spectrophotometry (UV-Vis), Diode-Array Detection (DAD), or Fluorescence Detection (FLD) for enhanced selectivity and sensitivity. nih.govnih.govsci-hub.box For instance, ergotamine is naturally fluorescent, allowing for its selective detection with an FLD, while caffeine can be measured by UV detection. nih.govsci-hub.box Other techniques like Thin-Layer Chromatography (TLC), High-Performance Thin-Layer Chromatography (HPTLC), and Capillary Electrophoresis (CE) have also been developed for this purpose. pakbs.orgtandfonline.comnih.gov

Method Development and Validation: Creating a single analytical method that is effective for all components is complex. For example, in an HPLC method, the choice of mobile phase, pH, and column type (e.g., C8, C18, Phenyl) must be optimized to achieve adequate resolution between all peaks of interest in a reasonable timeframe. nih.govnih.govoup.com The method must then be validated according to established guidelines to ensure its accuracy, precision, and robustness. ijpra.com

Matrix Effects: The "matrix" refers to all other substances in the sample, including excipients in a tablet or biological components in a plasma sample. These can interfere with the analysis, for example, by suppressing or enhancing the signal in a mass spectrometer. researchgate.netmdpi.com Developing robust sample preparation and clean-up procedures is crucial to minimize these matrix effects. nih.gov

Analyte Stability and Handling: The chemical stability of the components during sample collection, storage, and analysis is a critical concern. Ergot alkaloids, for instance, are known to be sensitive to light and pH, and can degrade if not handled properly, leading to inaccurate quantification. researchgate.netkarger.com The potential for analytes to adsorb onto glassware or filter materials during sample preparation must also be evaluated and minimized. researchgate.net

The following table summarizes some of the analytical techniques reported in the literature for the analysis of formulations containing ergotamine and caffeine, sometimes in the presence of other compounds.

| Analytical Technique | Components Analyzed | Column/System | Detection Method | Reference |

| HPLC | Ergotamine, Caffeine, Metoclopramide, Paracetamol | Zorbax® SB-Phenyl | UV (240 nm) & Fluorimetric (Ex: 310 nm, Em: 360 nm) | sci-hub.box |

| HPLC-DAD | Analgin, Caffeine, Ergotamine | Inertsil-C8 | DAD (280, 254 nm) & Fluorimetric (Ex: 310 nm, Em: 360 nm) | nih.govoup.com |

| Capillary Electrophoresis (CE) | Ergotamine, Caffeine | 25 mM sodium phosphate (B84403) buffer (pH 6.0) | UV (214 nm) | tandfonline.com |

| UV-Visible Spectrophotometry | Ergotamine, Caffeine | Methanol (B129727) and distilled water (1:1) | UV-Vis | ijpra.comresearchgate.net |

| HPTLC | Caffeine, Ergotamine, Metamizol | Silica (B1680970) gel plates | Densitometry | pakbs.org |

Structure

2D Structure

Properties

CAS No. |

76847-51-3 |

|---|---|

Molecular Formula |

C135H167Cl3N20O29-2 |

Molecular Weight |

2640.2 g/mol |

IUPAC Name |

(6aR,9R)-N-[(1S,2S,4R,7S)-7-benzyl-2-hydroxy-4-methyl-5,8-dioxo-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;2-[1-(4-chlorophenyl)-1-phenylethoxy]-N,N-dimethylpropan-1-amine;(2R,3R)-2,3-dihydroxybutanedioate;4-(dimethylamino)-1,5-dimethyl-2-phenylpyrazol-3-one;2-hydroxypropane-1,2,3-tricarboxylic acid;3-methylbutyl 2-[2-(diethylamino)ethylamino]-2-phenylacetate;1,3,7-trimethylpurine-2,6-dione;dihydrochloride |

InChI |

InChI=1S/2C33H35N5O5.C19H24ClNO.C19H32N2O2.C13H17N3O.C8H10N4O2.C6H8O7.C4H6O6.2ClH/c2*1-32(35-29(39)21-15-23-22-10-6-11-24-28(22)20(17-34-24)16-25(23)36(2)18-21)31(41)38-26(14-19-8-4-3-5-9-19)30(40)37-13-7-12-27(37)33(38,42)43-32;1-15(14-21(3)4)22-19(2,16-8-6-5-7-9-16)17-10-12-18(20)13-11-17;1-5-21(6-2)14-13-20-18(17-10-8-7-9-11-17)19(22)23-15-12-16(3)4;1-10-12(14(2)3)13(17)16(15(10)4)11-8-6-5-7-9-11;1-10-4-9-6-5(10)7(13)12(3)8(14)11(6)2;7-3(8)1-6(13,5(11)12)2-4(9)10;5-1(3(7)8)2(6)4(9)10;;/h2*3-6,8-11,15,17,21,25-27,34,42H,7,12-14,16,18H2,1-2H3,(H,35,39);5-13,15H,14H2,1-4H3;7-11,16,18,20H,5-6,12-15H2,1-4H3;5-9H,1-4H3;4H,1-3H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);1-2,5-6H,(H,7,8)(H,9,10);2*1H/p-2/t2*21-,25-,26+,27+,32-,33+;;;;;;1-,2-;;/m11.....1../s1 |

InChI Key |

RFCPQJGCHJIVAV-XFHRMNSVSA-L |

SMILES |

CCN(CC)CCNC(C1=CC=CC=C1)C(=O)OCCC(C)C.CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)C.CC(CN(C)C)OC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)Cl.CC1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)CC4=CC=CC=C4)NC(=O)C5CN(C6CC7=CNC8=CC=CC(=C78)C6=C5)C.CC1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)CC4=CC=CC=C4)NC(=O)C5CN(C6CC7=CNC8=CC=CC(=C78)C6=C5)C.CN1C=NC2=C1C(=O)N(C(=O)N2C)C.C(C(=O)O)C(CC(=O)O)(C(=O)O)O.C(C(C(=O)[O-])O)(C(=O)[O-])O.Cl.Cl |

Isomeric SMILES |

CCN(CC)CCNC(C1=CC=CC=C1)C(=O)OCCC(C)C.CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)C.CC(CN(C)C)OC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)Cl.C[C@@]1(C(=O)N2[C@H](C(=O)N3CCC[C@H]3[C@@]2(O1)O)CC4=CC=CC=C4)NC(=O)[C@H]5CN([C@@H]6CC7=CNC8=CC=CC(=C78)C6=C5)C.C[C@@]1(C(=O)N2[C@H](C(=O)N3CCC[C@H]3[C@@]2(O1)O)CC4=CC=CC=C4)NC(=O)[C@H]5CN([C@@H]6CC7=CNC8=CC=CC(=C78)C6=C5)C.CN1C=NC2=C1C(=O)N(C(=O)N2C)C.C(C(=O)O)C(CC(=O)O)(C(=O)O)O.[C@@H]([C@H](C(=O)[O-])O)(C(=O)[O-])O.Cl.Cl |

Canonical SMILES |

CCN(CC)CCNC(C1=CC=CC=C1)C(=O)OCCC(C)C.CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)C.CC(CN(C)C)OC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)Cl.CC1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)CC4=CC=CC=C4)NC(=O)C5CN(C6CC7=CNC8=CC=CC(=C78)C6=C5)C.CC1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)CC4=CC=CC=C4)NC(=O)C5CN(C6CC7=CNC8=CC=CC(=C78)C6=C5)C.CN1C=NC2=C1C(=O)N(C(=O)N2C)C.C(C(=O)O)C(CC(=O)O)(C(=O)O)O.C(C(C(=O)[O-])O)(C(=O)[O-])O.Cl.Cl |

Synonyms |

Avamigran caffeine - camylofin - ergotamine - mecloxamine - propyphenazone caffeine, camylofin, ergotamine, mecloxamine, propyphenazone drug combination |

Origin of Product |

United States |

Individual Chemical Constituents: Foundational Academic Investigations

Ergotamine: A Case Study of a Key Constituent

Ergotamine is a complex indole (B1671886) alkaloid belonging to the ergoline (B1233604) family. rsc.org Its intricate tetracyclic structure has been a subject of extensive research, both in terms of its natural production by fungi and its total synthesis in the laboratory. rsc.orgpublish.csiro.au

The biosynthesis of ergotamine is a multifaceted process carried out by certain fungi, most notably species of the genus Claviceps. nih.gov The pathway involves a series of enzymatic reactions that assemble the characteristic ergoline ring system and subsequently attach a peptide side chain. rsc.org

The production of ergoline alkaloids, including ergotamine, is orchestrated by a cluster of genes known as the ergot alkaloid synthesis (EAS) gene cluster. rsc.org This cluster encodes a suite of enzymes that work in a coordinated cascade to build the complex alkaloid structure.

The biosynthesis begins with the prenylation of L-tryptophan with dimethylallyl pyrophosphate (DMAPP), a reaction catalyzed by the enzyme dimethylallyltryptophan synthase (DmaW). rsc.orgsemanticscholar.org This is the first committed step in the pathway. Following this, a series of oxidation and cyclization reactions occur, catalyzed by enzymes such as EasF (N-methylation), EasE (oxidation), and EasC (catalase-like), leading to the formation of chanoclavine-I-aldehyde. rsc.orgsemanticscholar.org This molecule represents a key branch point in the pathway. rsc.org

From chanoclavine-I-aldehyde, the pathway proceeds to form the tetracyclic ergoline core, agroclavine, through the action of additional enzymes. semanticscholar.org Agroclavine is then converted to D-lysergic acid via oxidation. semanticscholar.org The final steps in ergotamine biosynthesis involve the non-ribosomal peptide synthetases (NRPSs). Specifically, a complex of two NRPSs, LpsA1 and LpsB, catalyzes the formation of the tripeptide side chain (alanine-phenylalanine-proline) and its attachment to D-lysergic acid to form ergotamine. asm.orgasm.org The enzyme LpsA1 is responsible for activating the three amino acids, while LpsB facilitates the condensation and cyclization reactions. rsc.org

Table 1: Key Enzymes in the Ergotamine Biosynthetic Pathway

| Enzyme | Gene | Function |

| Dimethylallyltryptophan synthase | dmaW | Prenylation of L-tryptophan |

| N-methyltransferase | easF | N-methylation of dimethylallyltryptophan |

| Oxidoreductase-like protein | easE | Oxidation steps in early pathway |

| Catalase-like protein | easC | Involved in early pathway steps |

| Lysergyl peptide synthetase 1 | lpsA1 | Activation of alanine, phenylalanine, and proline |

| Lysergyl peptide synthetase 2 | lpsB | Condensation and cyclization of the tripeptide chain and attachment to D-lysergic acid |

| Elymoclavine (B1202758) oxidase | cloA | Oxidation of elymoclavine to paspalic acid (precursor to lysergic acid) |

The elucidation of the ergotamine biosynthetic pathway has heavily relied on precursor incorporation studies using isotopically labeled compounds. semanticscholar.org By feeding cultures of Claviceps purpurea with labeled amino acids such as phenylalanine, proline, and alanine, researchers have been able to trace their incorporation into the ergotamine molecule, confirming their roles as building blocks for the peptide moiety. researchgate.netscispace.com

Studies using protoplasts (fungal cells with their cell walls removed) of C. purpurea have been instrumental in these investigations. microbiologyresearch.org These experiments demonstrated the de novo synthesis of ergotamine from labeled precursors and showed that the addition of D-lysergic acid to the culture medium significantly stimulated the incorporation of the constituent amino acids into the final product. scispace.commicrobiologyresearch.org This provided strong evidence for the sequential nature of the pathway, where the ergoline ring is synthesized first, followed by the attachment of the peptide side chain.

The understanding of the ergotamine biosynthetic gene cluster has opened up possibilities for the genetic engineering of producing microorganisms to create novel ergot alkaloid analogs. researchgate.net By modifying or introducing genes within the EAS cluster, it is possible to alter the final product.

For instance, heterologous expression of parts of the ergot alkaloid biosynthetic pathway in other fungi, such as Aspergillus nidulans, has been achieved. semanticscholar.org This allows for the production of early pathway intermediates and provides a platform for studying the function of individual enzymes. semanticscholar.org Furthermore, mutagenesis of the producing strains, such as C. purpurea, has been employed to select for strains with improved alkaloid yields or altered product profiles. asm.org The development of techniques to create stable mutants by first forming protoplasts has been a significant advancement in this area. asm.org These approaches hold promise for the "green" synthesis of new ergot alkaloid derivatives with potentially valuable pharmacological properties. researchgate.net

The complex, polycyclic structure of ergotamine has made it a challenging target for total chemical synthesis. However, significant progress has been made in developing synthetic routes to the ergoline scaffold and its derivatives.

Several total syntheses of lysergic acid, the core of ergotamine, have been reported, providing a foundation for the synthesis of the complete molecule. publish.csiro.au These synthetic strategies often involve the construction of the tetracyclic ergoline skeleton as a key challenge. colab.ws

One notable approach involves the use of a palladium-catalyzed domino cyclization of an amino allene (B1206475) to construct the C and D rings of the ergoline system. publish.csiro.au Other methods have utilized intramolecular Heck reactions to form the C9-C10 double bond characteristic of lysergic acid. colab.ws More recent strategies have focused on developing more efficient and scalable routes. For example, a rhodium-catalyzed C-H functionalization at the C4 position of an indole derivative has been used in the concise total syntheses of related ergoline alkaloids. colab.ws

The synthesis of ergoline derivatives with modified structures is also an active area of research. For instance, methods have been developed to introduce different functional groups onto the ergoline scaffold, allowing for the creation of a diverse range of analogs for pharmacological evaluation. grantome.com These synthetic efforts are crucial for exploring the structure-activity relationships of this important class of compounds. grantome.com

Synthetic Methodologies and Structure Modification

Semisynthetic Approaches to Functionalized Derivatives

Ergotamine, a naturally occurring ergot alkaloid, serves as a foundational scaffold for creating semisynthetic derivatives with modified pharmacological profiles. rxlist.comnih.gov The process typically begins with the hydrolysis of ergotamine to its core tetracyclic ergoline structure, (+)-lysergic acid. chimia.chncats.io This key intermediate can then be chemically coupled with various amine-containing moieties to produce novel compounds. chimia.ch

A prominent example of this approach is the synthesis of Dihydroergotamine (B1670595) (DHE), where the C9-C10 double bond in the D-ring of ergotamine is reduced. This modification alters the molecule's interaction with adrenergic and dopaminergic receptors while retaining potent activity at serotonin (B10506) receptors. rxlist.comeuropa.eu Another example is the creation of methylergonovine (B92282) from the related natural alkaloid ergonovine, demonstrating how small structural changes can lead to significantly different clinical applications. rxlist.com The development of lysergic acid diethylamide (LSD) by Albert Hofmann also originated from the condensation of lysergic acid with a synthetic amine, illustrating the versatility of the ergoline core in generating a wide spectrum of pharmacologically active molecules. chimia.chresearchgate.net These semisynthetic strategies allow for the fine-tuning of receptor affinity and functional activity, aiming to enhance therapeutic effects or reduce undesirable actions. mdpi.com

Green Chemistry Principles in Ergoline Synthesis

The industrial production and derivatization of ergoline alkaloids are increasingly being viewed through the lens of green chemistry, which aims to minimize environmental impact. sigmaaldrich.comrroij.com The twelve principles of green chemistry provide a framework for this optimization, focusing on areas such as waste prevention, atom economy, and the use of safer solvents and renewable feedstocks. sigmaaldrich.comacs.org

In the context of ergoline synthesis, a key development has been the application of biosynthetic pathways and enzymatic transformations. researchgate.net Utilizing fermentation processes to produce key precursors like paspalic acid or lysergic acid from renewable sources is inherently a green approach. chimia.chnih.gov These biosynthetic methods often occur in aqueous media at ambient temperatures and pressures, aligning with the principle of energy efficiency. rroij.comacs.org

Molecular Target Interactions and Receptor Binding Dynamics (In Vitro)

Ergotamine exhibits a complex and promiscuous pharmacology, interacting with multiple classes of G-protein coupled receptors (GPCRs). ihs-headache.orgoup.com Its therapeutic and side-effect profiles are a direct result of its affinity for and activity at various serotonin, adrenergic, and dopaminergic receptor subtypes. nih.govoup.comnih.gov

Serotonin Receptor (5-HT1B/1D) Agonism and Binding Kinetics in Isolated Systems

Ergotamine's primary mechanism in its most well-known application is attributed to its potent agonist activity at 5-HT1B and 5-HT1D serotonin receptors. ncats.iomedsafe.govt.nz In vitro binding assays using cloned human receptors have demonstrated high affinity for these subtypes. The binding affinity (Ki), which represents the concentration required to occupy 50% of the receptors, is a key measure of this interaction. Ergotamine binds with high affinity to both 5-HT1B and 5-HT1D receptors, with Ki values typically in the low nanomolar range. ncats.io This high-affinity binding translates to functional agonism, meaning it activates the receptor, leading to downstream cellular responses such as the inhibition of adenylate cyclase. ihs-headache.orgresearchgate.net This action is believed to mediate vasoconstriction of dilated intracranial arteries. medsafe.govt.nz The ergoline structure of ergotamine shares similarities with the neurotransmitter serotonin, allowing it to fit into the receptor's binding pocket. nih.govbmbreports.org

Dopaminergic Receptor Interactions and Binding Profiles

Ergotamine and its derivatives also interact with dopaminergic receptors, primarily the D2 subtype. ihs-headache.orgresearchpromo.com It acts as an agonist at D2 receptors. ihs-headache.orgoup.com This interaction is responsible for some of its other physiological effects. The affinity of ergotamine for dopamine (B1211576) receptors is a key characteristic of the broader ergoline alkaloid class, with some semisynthetic derivatives like bromocriptine (B1667881) being specifically developed to target the dopamine system for conditions such as Parkinson's disease. nih.govwikipedia.org The shared structural features between the ergoline scaffold and the neurotransmitter dopamine facilitate this binding. nih.govresearchgate.net

Table 1: In Vitro Receptor Binding Affinities (Ki) of Ergotamine

This table is a representative compilation from multiple sources. Exact values may vary based on experimental conditions and tissue/cell types used.

| Receptor Subtype | Reported Binding Affinity (Ki) in nM |

|---|---|

| Serotonin | |

| 5-HT1A | 0.34 - 0.44 ncats.ioguidetopharmacology.org |

| 5-HT1B | 2.1 - 5.4 ncats.ioguidetopharmacology.org |

| 5-HT1D | 0.4 ncats.io |

| 5-HT2A | High Affinity researchgate.net |

| 5-HT2B | High Affinity nih.govresearchgate.net |

| 5-HT2C | High Affinity researchgate.net |

| Adrenergic | |

| α1 | High Affinity researchgate.net |

| α2 | High Affinity researchgate.net |

| Dopamine | |

| D2 | Agonist Activity ihs-headache.orgoup.com |

Structure-Activity Relationship (SAR) Elucidation

The structure-activity relationship (SAR) of ergoline alkaloids like ergotamine is complex, owing to the molecule's rigid, multi-ring structure and various functional groups that can interact with receptor binding pockets. chimia.chresearchgate.net The core tetracyclic ergoline skeleton is the fundamental pharmacophore responsible for its broad receptor affinity. nih.gov

Key structural features determining activity include:

The C8 Substituent: The nature of the substituent at the C8 position is critical. In ergotamine, this is a complex tripeptide moiety. This large group significantly influences its affinity and efficacy profile. Simpler amide substitutions at this position, as seen in LSD (diethylamide), drastically alter the pharmacological profile. chimia.chresearchgate.net

The N6-Methyl Group: The methyl group at the N6 position is important for high affinity at dopaminergic and serotonergic receptors.

Stereochemistry: The specific stereochemistry at various chiral centers, particularly at C5, C8, and C10, is crucial for biological activity. The natural configuration is essential for potent receptor interaction. researchgate.net

Small modifications to the ergotamine structure can lead to significant changes in receptor selectivity and functional activity, a principle that has been extensively exploited in medicinal chemistry to develop a wide range of semisynthetic ergot derivatives for various therapeutic purposes. mdpi.comwikipedia.org

Quantum Mechanical Descriptors and Their Correlation with Molecular Activity

Quantum mechanical descriptors provide insight into the electronic structure and reactivity of molecules.

Ergotamine: Density Functional Theory (DFT) calculations on ergot alkaloids, including ergotamine, have been employed to understand their electronic properties. Studies analyzing cationic ligands in G-protein coupled receptors have included ergotamine, suggesting that its electronic state (as a closed-shell cation or a neutral radical) can influence its conformation and interaction within receptor binding sites. biorxiv.org This highlights the importance of its electronic structure in its biological activity.

Caffeine (B1668208): Quantum chemistry methods have been extensively used to analyze the caffeine molecule. researchgate.net Descriptors such as ionization potential, electron affinity, chemical hardness, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) have been calculated using methods like DFT and Hartree-Fock (HF). researchgate.netscispace.com The energy gap between HOMO and LUMO is a key indicator of molecular stability and reactivity; a large energy gap reflects higher kinetic stability and lower chemical reactivity. researchgate.net The higher the HOMO energy, the more reactive the molecule is in reactions with electrophiles, while a lower LUMO energy is crucial for reactions with nucleophiles. researchgate.net These descriptors are fundamental in correlating caffeine's structure with its chemical behavior and biological activity. scispace.commdpi.comnih.gov

| Method/Basis Set | Ionization Potential (I) | Electron Affinity (A) | Chemical Hardness (η) | Chemical Potential (μ) | Global Philicity Index (ω) |

| HF/D95V | 0.333 | -0.087 | 0.210 | 0.123 | 0.036 |

| HF/6-31++G(d,p) | 0.322 | -0.031 | 0.177 | 0.145 | 0.060 |

| B3LYP/D95V | 2.34 | 0.054 | 0.090 | 0.144 | 0.115 |

| B3LYP/6-31++G(d,p) | 0.232 | 0.047 | 0.092 | 0.140 | 0.106 |

| MP2/D95V | 0.330 | -0.071 | 0.201 | 0.130 | 0.042 |

| MP2/6-31++G(d,p) | 0.320 | -0.031 | 0.176 | 0.145 | 0.060 |

| Table 1: Selected quantum mechanical descriptors (in atomic units, a.u.) for the caffeine molecule calculated using various methods and basis sets. Data sourced from de Almeida, A. L. et al. (2016). scispace.com |

Conformational Analysis and Ligand-Receptor Fit Studies

The three-dimensional shape of a molecule is critical for its interaction with biological targets.

Ergotamine: Conformational analyses of ergotamine using 1H NMR and potential-energy calculations have shown that it can exist in different shapes. nih.gov In its neutral form in a non-polar solvent like chloroform, it adopts a folded conformation stabilized by two strong intramolecular hydrogen bonds. nih.gov However, the protonated form is more extended, with only a single intramolecular hydrogen bond. nih.gov It is hypothesized that the folded, hydrogen-bonded conformation is the most likely biologically active form in environments with low dielectric constants, such as a receptor binding site. nih.gov Further studies show that ergotamine stabilizes the conformation of the 5-HT2B receptor's binding pocket, allowing for less flexibility compared to the unbound state or when bound to other ligands like LSD. nih.gov This conformational constraint is linked to its specific signaling profile. nih.gov

Caffeine: For caffeine, all heavy atoms are coplanar, forming a ten π-electron aromatic core. mdpi.com The conformational preferences are largely determined by orbital interactions, particularly the rotation of its three methyl groups. mdpi.com These rotations have very low energy barriers, suggesting that at room temperature, the methyl groups may act as free rotors or exhibit fluxional behavior. mdpi.com Molecular modeling and NMR studies also reveal that in aqueous solutions, caffeine molecules tend to self-associate, forming stacked dimers in various conformations of comparable energy. cdnsciencepub.com

Influence of Substituent Effects on Molecular Recognition

Modifying the chemical structure of a molecule by changing its substituents can significantly alter its ability to be recognized by and bind to a receptor.

Ergotamine: The influence of substituent effects on ergotamine's molecular recognition can be understood by comparing it to its close analog, dihydroergotamine (DHE). DHE lacks a double bond present in ergotamine's ergoline ring structure. This seemingly small structural difference leads to important distinctions in their pharmacological profiles, with DHE being about 10-fold less potent at the 5-HT1B receptor. acs.org Molecular dynamics simulations have shown that this structural change makes DHE more flexible than ergotamine. acs.org This difference in flexibility and the resulting subtle variations in ligand-receptor interactions and receptor secondary structure contribute to their different binding affinities and activities. acs.org The ergoline ring itself is considered the key functional group for binding to various receptors. nih.gov

Caffeine: Structure-activity relationship (SAR) studies on caffeine derivatives provide extensive information on substituent effects. By synthesizing and evaluating caffeine-based compounds with different chemical groups (substituents), researchers can determine how these changes affect activity. For instance, attaching a triazole ring to the caffeine core was found to enhance its acetylcholinesterase (AChE) inhibition activity significantly. nih.gov SAR studies revealed that a four-atom ester linker was superior for connecting the caffeine core to the triazole, and specific substitutions on the benzyl (B1604629) triazole moiety, like 2,6-difluoro, conferred dual inhibition of both AChE and BACE-1 enzymes. nih.gov Such studies are crucial for designing new derivatives with improved or novel therapeutic properties. caldic.com

Theoretical and Computational Chemistry Approaches

Computational methods are powerful tools for predicting and analyzing the interactions between small molecules and their biological targets.

Molecular Docking Simulations for Target Prediction

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, estimating the strength of the interaction.

Ergotamine: Molecular docking has been widely used to screen for potential targets for ergotamine. These simulations have predicted that ergotamine can bind to a variety of proteins, suggesting its potential application beyond migraine treatment. Docking studies have shown favorable binding energies and interactions with:

N-Methyl-D-Aspartate (NMDA) Receptors: Ergotamine is predicted to interact with residues such as W167, H168, and V169 on the NR1a subunit and P435 and N466 on the NR2A subunit. nih.gov

SARS-CoV-2 Main Protease (Mpro): A binding energy of -9.7 kcal/mol was calculated, with interactions involving residues like His41 and Met49. frontiersin.org

Glycine (B1666218) Receptors: Docking models suggest that residues D130 and F124 are potential binding sites. nih.gov

5-HT1B/2B Receptors: Docking has been used to understand the structural basis for its agonist activity and subtype selectivity. nih.gov

| Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Reference |

| SARS-CoV-2 Mpro | -9.7 | His41, Met49 | frontiersin.org |

| Glycine Receptor α1 | -8.54 | D130, F124 | nih.gov |

| 5-HT1B Receptor | Not specified | T3.37, S212, A216 | nih.gov |

| NMDA Receptor (NR1a/NR2A) | Not specified | W167, H168, V169 (NR1a); P435, N466 (NR2A) | nih.gov |

| Table 2: Summary of selected molecular docking studies for Ergotamine. |

Caffeine: Docking simulations have been instrumental in exploring caffeine's interactions with numerous biological targets. These studies help elucidate the molecular mechanisms behind its diverse physiological effects.

Acetylcholinesterase (AChE): Docking simulations were performed to investigate caffeine as a potential AChE inhibitor, a key therapeutic approach for Alzheimer's disease. ugm.ac.id

Human Serum Albumin (HSA): Studies show caffeine binds to HSA, primarily in active site I (Sudlow I). ubbcluj.ro

Adenosine (B11128) A2A Receptor: Docking has been used to validate the binding affinity of caffeine to this receptor, which is relevant for its neuroprotective effects. researchgate.net

Lactoferrin: Molecular docking indicated that the primary binding forces between caffeine and bovine lactoferrin are hydrogen bonds and van der Waals forces. nih.gov

COVID-19 Related Proteins: Docking showed potential for caffeine to bind with key amino acid residues of ACE2 and 3CL proteins. nih.gov

Molecular Dynamics Simulations of Ligand-Receptor Complexes

Molecular dynamics (MD) simulations provide a view of the dynamic behavior of a ligand-receptor complex over time, revealing information about its stability and the nature of the interactions.

Ergotamine: MD simulations have been used to refine the understanding gained from static docking models.

5-HT1B Receptor: A total of 6.0 μs of MD simulations showed that ergotamine binds more tightly and with fewer fluctuations to the 5-HT1B receptor compared to dihydroergotamine. acs.org The simulations also indicated that the ergotamine-bound complex is in a more active conformational state. acs.org

TMPRSS2: 100 ns MD simulations were performed to study the stability of the ergotamine-TMPRSS2 complex, showing that the complex reached equilibrium and ergotamine interacts with residues around the active site. mdpi.com

SARS-CoV-2 Mpro: 100 ns MD simulations were used to verify the stability of the ergotamine-Mpro complex, analyzing metrics like root mean square deviation (RMSD) and radius of gyration (Rg). frontiersin.org

Caffeine: MD simulations have offered deep insights into caffeine's behavior in biological systems.

Acetylcholinesterase (AChE): 50-ns MD simulations revealed that caffeine interacts stably within the AChE active site, with hydrogen bonds and aromatic interactions reinforcing the binding. ugm.ac.id

Adenosine A2A Receptor (hA2AR): Long-timescale (0.8-μs) MD simulations showed that the membrane composition, particularly the presence of cholesterol, significantly affects the binding pose and mobility of caffeine within the hA2AR. plos.orgnih.gov

CYP1A2 Enzyme: MD simulations investigated the binding modes of caffeine to its primary metabolizing enzyme, CYP1A2. The simulations explored the possibility of two caffeine molecules binding simultaneously in the active site. acs.org

Hybrid MM/CG Simulations: A hybrid Molecular Mechanics/Coarse-Grained (MM/CG) simulation approach has been developed and tested using the hA2AR/caffeine complex as a primary example, providing insights into the flexibility of receptor-ligand interactions at a lower computational cost. frontiersin.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models are mathematical relationships that correlate the chemical structure of compounds with their biological activity.

Ergotamine: While direct QSAR studies specifically focused on ergotamine are not widely reported in the searched literature, the principles of SAR are applied in comparative studies. For example, the analysis of how structural differences between ergotamine and other ergot alkaloids (like dihydroergotamine or ergocristine) lead to different binding affinities and potencies at serotonin and adrenergic receptors is a form of qualitative SAR. acs.orgnih.gov These studies highlight how modifications to the ergoline scaffold influence receptor interaction, forming a basis for future QSAR model development.

Caffeine: Several QSAR studies have been conducted on caffeine and its derivatives to predict their activity and properties.

Anticancer Activity: QSAR models have been built to predict the epithelial anticancer activity of caffeine derivatives. researchgate.net Descriptors related to the area and partition coefficients of substituent groups were found to be important for activity. researchgate.net These models were then used to predict the activity of new, untested derivatives. researchgate.net

Toxicity and Lipophilicity: A novel QSAR approach was used to create models describing the lipophilicity (logP) and toxicity (LD50) of a set of 40 caffeine derivatives. researchgate.net

General Application: QSAR modeling has been used to predict various properties, including dermal absorption, to support kinetic modeling and risk assessment. capes.gov.br These studies demonstrate the utility of QSAR in understanding how structural modifications to the caffeine molecule influence its biological and physicochemical properties. caldic.com

Caffeine: Academic Exploration of its Chemical Nature

Caffeine, a methylxanthine alkaloid, is a key component of Avamigran. Its chemical properties and interactions at a molecular level have been the subject of extensive academic research.

Synthetic Pathways and Derivative Chemistry

The biosynthesis of caffeine in plants such as tea and coffee involves a four-step pathway that begins with xanthosine (B1684192). cabidigitallibrary.orgnih.gov This process includes three methylation reactions and one nucleosidase reaction. cabidigitallibrary.orgnih.gov The primary synthetic route is: xanthosine → 7-methylxanthosine (B1261978) → 7-methylxanthine (B127787) → theobromine (B1682246) → caffeine. cabidigitallibrary.orgnih.gov The methyl groups are donated by S-adenosyl-L-methionine (SAM). cabidigitallibrary.org

In laboratory and industrial settings, various synthetic methods for caffeine and its derivatives have been developed. nih.gov These methods often involve the manipulation of purine (B94841) precursors. The chemical reactivity of the caffeine molecule allows for the synthesis of a wide array of derivatives through reactions such as alkylation, condensation, and cyclization. nih.govresearchgate.net These synthetic analogues are often created to explore and modify the biological activities of the parent compound. researchgate.net

Molecular Mechanisms of Action (e.g., Phosphodiesterase Inhibition) in Biochemical Assays

Caffeine's biological effects are attributed to several molecular mechanisms. A primary mechanism is the antagonism of adenosine receptors. wikipedia.orgdrugbank.comnih.gov Due to its structural similarity to adenosine, caffeine can bind to these receptors without activating them, thereby blocking the effects of adenosine. wikipedia.org

Another significant mechanism involves the inhibition of phosphodiesterase (PDE) enzymes. wikipedia.orgnih.govrsc.org By inhibiting PDE, caffeine prevents the breakdown of cyclic adenosine monophosphate (cAMP), leading to its accumulation. rsc.org This increase in intracellular cAMP can influence various cellular processes. nih.gov While this mechanism is well-established, it is important to note that the concentrations of caffeine required to significantly inhibit PDE are often higher than those achieved through typical consumption. wikipedia.orgresearchgate.net In vascular smooth muscle cells, this competitive inhibition of phosphodiesterase contributes to vasodilation. rsc.org

Caffeine also has an effect on intracellular calcium levels. It can enhance calcium absorption and release at low concentrations, while higher concentrations can inhibit its uptake into the endoplasmic reticulum. rsc.org Additionally, at concentrations beyond normal human consumption, caffeine can act as an antagonist at GABA-A receptors. wikipedia.org

Other Identified Constituents: Molecular and Biochemical Profiles

Synthesis and Structural Analogues

Propyphenazone (B1202635): This pyrazolone (B3327878) derivative is synthesized by combining ethyl 2-isopropylacetoacetate and phenylhydrazine (B124118) to form the pyrazolone ring, which is then alkylated with methyl iodide. wikipedia.org Structural analogues of propyphenazone have been developed, including mutual prodrugs that link propyphenazone to other nonsteroidal anti-inflammatory drugs (NSAIDs) like ibuprofen (B1674241), diclofenac, and ketoprofen. researchgate.netnih.gov These prodrugs are designed to have minimal gastrointestinal irritation. nih.gov Another analogue, ANT-MP, is formed by the irreversible coupling of propyphenazone and 4-aminoantipyrine (B1666024). researchgate.netnih.gov

Camylofin (B606464): The synthesis of camylofin involves the Hell-Volhard-Zelinsky halogenation of phenylacetic acid to produce 2-Bromo-2-phenylacetyl bromide. wikipedia.org This intermediate is then treated with isoamyl alcohol to form 3-methylbutyl bromo(phenyl)acetate, and subsequent alkylation with N,N-Diethylethylenediamine completes the synthesis. wikipedia.org

Mecloxamine (B1226985): As an anticholinergic agent, mecloxamine's structure is central to its function. While specific synthesis pathways are not detailed in the provided results, its chemical name, 2-(1-(4-chlorophenyl)-1-phenylethoxy)-N,N-dimethyl-1-propanamine, indicates its structural features. medkoo.com

Aminopyrine (B3395922): Also known as 4-aminoantipyrine, this compound is a pyrazolone derivative. sathyabama.ac.in Its synthesis can lead to various derivatives, including hydrazones and acid hydrazides, by reacting it with different chemical entities. nih.gov Schiff bases derived from 4-aminoantipyrine are a significant class of its analogues. globalresearchonline.net

Glycine: The simplest amino acid, glycine can be synthesized through various routes. In laboratory settings, a green synthesis method involves the reaction of an alkyl amine with chloroacetic acid. acs.org Phosphinic acid analogues of glycyl-glycine have been synthesized using the active ester method. tandfonline.comtandfonline.com

Investigation of Specific Molecular Targets and Biochemical Pathways (In Vitro)

Propyphenazone: In vitro studies have shown that propyphenazone is a weak, nonselective inhibitor of cyclooxygenase (COX) enzymes. However, some of its analogues exhibit more selective activity. For instance, the propyphenazone-4-aminoantipyrine conjugate (ANT-MP) has been shown to be a highly selective COX-2 inhibitor, with a half-maximal inhibitory concentration (IC50) of 0.97 ± 0.04 μM for COX-2 and no significant inhibition of COX-1 at concentrations up to 160 μM. researchgate.netnih.gov This selectivity is a key focus of research to develop anti-inflammatory agents with fewer side effects. acs.org

Camylofin: Camylofin exhibits a dual mechanism of action. It acts as an antimuscarinic by inhibiting the binding of acetylcholine (B1216132) to its receptors, although this action is less pronounced. wikipedia.org Its primary action is the direct relaxation of smooth muscle, which is achieved by inhibiting phosphodiesterase type IV (PDE4). wikipedia.org This inhibition leads to an increase in cyclic AMP (cAMP) and a subsequent reduction in cytosolic calcium, causing muscle relaxation. wikipedia.org

Mecloxamine: In vitro studies have confirmed the anticholinergic activity of mecloxamine. medkoo.com It is believed to exert its effects by inhibiting the action of acetylcholine at muscarinic receptors, which leads to a decrease in parasympathetic nervous system activity. medkoo.com

Aminopyrine: The metabolism of aminopyrine has been studied in vitro. Aminopyrine N-demethylase (APND) is a key enzyme in its metabolic pathway. tandfonline.comtandfonline.com Studies using rat liver microsomes have investigated the bioactivation of aminopyrine and the formation of reactive intermediates. researchgate.net It is also used as a reagent in biochemical assays to detect peroxides or phenols. ebi.ac.uk

Glycine: Glycine interacts with several molecular targets. It is a co-agonist at ionotropic glutamate (B1630785) receptors (specifically the GluN1, GluN2A, GluN2B, GluN2C, and GluN2D subunits) and is a ligand for glycine receptors (composed of α1, α2, α3, α4, and β subunits) and the GPRC6 receptor. researchgate.net Glycine is also integral to numerous metabolic pathways, including the synthesis of purines, glutathione, and serine. d-nb.infonih.gov The glycine cleavage system is a crucial part of one-carbon metabolism. rupress.org

Advanced Analytical Methodologies for Multicomponent Chemical Systems Research Applications

Chromatographic Separations for Constituents

Chromatographic techniques are essential for separating the individual components of a complex mixture like Avamigran, allowing for their subsequent identification and quantification.

High-Performance Liquid Chromatography (HPLC) Method Development for Multi-Analyte Profiling

High-Performance Liquid Chromatography (HPLC) is a primary technique for the simultaneous analysis of ergotamine tartrate and caffeine (B1668208) in pharmaceutical dosage forms. mcmed.ustsijournals.com Reversed-phase HPLC (RP-HPLC) is commonly employed, utilizing a non-polar stationary phase and a polar mobile phase.

Method Development and Optimization: The development of a robust HPLC method involves the careful selection and optimization of several parameters to achieve adequate separation (resolution) of the analytes.

Column: A common choice for the separation is a C18 column (e.g., Agilent C18, 5µm, 4.6x250mm), which provides a hydrophobic stationary phase suitable for retaining both ergotamine and caffeine. mcmed.us Other columns, such as a Zorbax® SB-Phenyl column, have also been used effectively. researchgate.net

Mobile Phase: The mobile phase composition is critical for achieving separation. A mixture of an aqueous buffer and an organic modifier is typical. For instance, a mobile phase consisting of a phosphate (B84403) buffer (pH 4.0) and acetonitrile (B52724) (ACN) in a 30:70 (v/v) ratio has been successfully used. mcmed.us Another system uses a mixture of 0.02M sodium dihydrogen o-phosphate and methanol (B129727) (30:70, v/v). tsijournals.com The pH of the buffer is a key parameter; for phosphate buffers, a pH between 2 and 8 is recommended to prevent the cleavage of siloxane linkages in the column at low pH. mcmed.us

Flow Rate: A typical flow rate is 1.0 mL/min or 1.5 mL/min, which provides a balance between analysis time and separation efficiency. mcmed.ustsijournals.com

Detection: UV detection is frequently used for simultaneous determination. An isobestic point, where all components have similar absorbance, can be chosen as the detection wavelength. A common wavelength used for detecting both ergotamine and caffeine is 254 nm. mcmed.us Other methods have utilized 240 nm for multi-component analysis. tsijournals.comresearchgate.net

Under optimized conditions, baseline separation of the components is achieved. For example, using an Agilent C18 column with a phosphate buffer/ACN mobile phase, retention times for ergotamine tartrate and caffeine were found to be 2.507 minutes and 3.233 minutes, respectively. mcmed.us Another method using a Zorbax® SB-Phenyl column reported retention times of 4.1 minutes for ergotamine tartrate and 2.5 minutes for caffeine. researchgate.nettandfonline.com The method's suitability is confirmed by system suitability parameters like theoretical plates, tailing factor, and resolution. mcmed.us

Table 1: Example HPLC Method Parameters for Ergotamine and Caffeine Analysis

| Parameter | Condition 1 mcmed.us | Condition 2 researchgate.net |

|---|---|---|

| Column | Agilent C18 (4.6 x 250mm, 5µm) | Zorbax® SB-Phenyl (4.6 x 250mm) |

| Mobile Phase | Phosphate buffer (pH 4.0) : Acetonitrile (30:70 v/v) | Acetonitrile : Water (50:50 v/v), pH 3 |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Detection Wavelength | 254 nm | 240 nm |

| Retention Time (Ergotamine) | 2.507 min | 4.1 min |

| Retention Time (Caffeine) | 3.233 min | 2.5 min |

Gas Chromatography (GC) for Volatile Component Analysis

Gas chromatography (GC) is generally used for the analysis of volatile or semi-volatile compounds. The primary active constituents of this compound, ergotamine and caffeine, are complex, non-volatile molecules with low vapor pressure, making them unsuitable for direct GC analysis. nih.govtsijournals.com Ergotamine, in particular, is heat-sensitive and decomposes at high temperatures. nih.gov

Therefore, GC methods are not standard for the routine analysis of this compound's main components. While some GC-Mass Spectrometry (GC-MS) methods have been reported in the literature for ergotamine, they are typically for specific applications like analysis in human plasma and may require derivatization steps to increase volatility and thermal stability. chemrxiv.orgresearchgate.net Caffeine, while also having insignificant volatility, has been analyzed by GC in various contexts, but HPLC remains the more direct and common method for pharmaceutical formulations. tsijournals.comtsijournals.com

Capillary Electrophoresis for Component Resolution

Capillary electrophoresis (CE) offers a powerful alternative to HPLC for the separation of charged molecules. It provides high efficiency, short analysis times, and requires minimal sample and solvent volumes. CE has been successfully developed for the simultaneous determination of ergotamine tartrate and caffeine, often in combination with other active ingredients. oup.comnih.gov

Methodological Approach: A typical CE method involves a fused silica (B1680970) capillary and a background electrolyte (BGE) buffer system. oup.com

Capillary: A fused silica capillary with dimensions such as 55 cm effective length and 75 µm internal diameter is commonly used. oup.comresearchgate.net

Background Electrolyte (BGE): The choice of BGE and its pH is crucial for achieving separation. Phosphate buffers are often preferred over borate (B1201080) buffers for better peak shape, resolution, and sensitivity. oup.com An optimized BGE might consist of 25 mM phosphate buffer at a pH of 9.8. oup.comresearchgate.net

Separation Conditions: Separation is achieved by applying a high voltage, for example, 20 kV, across the capillary, which is maintained at a constant temperature (e.g., 25°C). oup.com

Detection: Detection is typically performed using a diode array detector (DAD) at a wavelength where all components absorb, such as 210 nm. oup.com

This technique has proven to be linear over specific concentration ranges and is suitable for the routine quality control of these compounds in multicomponent dosage forms. nih.gov

Spectroscopic Characterization Techniques

Spectroscopic methods are invaluable for both the quantification of components in a mixture and the structural elucidation of the individual, purified compounds.

UV-Visible Spectrophotometry for Multi-Component Analysis

UV-Visible spectrophotometry is a simple, cost-effective, and rapid method that can be used for the simultaneous quantification of ergotamine and caffeine in pharmaceutical formulations. researchgate.netijpra.com The principle relies on the fact that different compounds absorb light at different wavelengths. However, since the UV spectra of ergotamine and caffeine are highly overlapping, direct spectrophotometry is challenging. researchgate.net

To overcome this spectral interference, chemometric models are employed. europeanpharmaceuticalreview.com These are multivariate calibration techniques that use mathematical and statistical methods to resolve the contributions of each component from the total absorbance spectrum of the mixture.

Spectral Data Acquisition: The absorbance spectra of standard solutions and the sample mixture are recorded over a specific wavelength range, for example, 200-400 nm. rsc.org

Chemometric Models: Several models can be applied to the spectral data. One powerful technique is Multivariate Curve Resolution-Alternating Least Squares (MCR-ALS), which has shown excellent performance in resolving the complex spectra of a five-component anti-migraine formulation, including ergotamine and caffeine. researchgate.neteuropeanpharmaceuticalreview.com This approach can accurately quantify each component without requiring prior physical separation. europeanpharmaceuticalreview.com

Solvent System: A suitable solvent system, such as a 1:1 ratio of methanol and distilled water, is used to dissolve the sample for analysis. ijpra.com

This combination of UV-Vis spectrophotometry and chemometrics provides a green analytical tool, as it minimizes the use of hazardous solvents often required for chromatographic techniques. europeanpharmaceuticalreview.com

Table 2: UV Spectrophotometric Data for Ergotamine Tartrate and Caffeine researchgate.net

| Parameter | Ergotamine Tartrate | Caffeine |

|---|---|---|

| λmax (nm) | 277 nm | 281 nm |

| Linearity Range (µg/ml) | 16-40 µg/ml | 17-42 µg/ml |

| Correlation Coefficient (r) | 0.9827 | 0.9594 |

| Limit of Detection (LOD) | 10.5187 µg/ml | 10.46 µg/ml |

| Limit of Quantitation (LOQ) | 31.8750 µg/ml | 31.6810 µg/ml |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Individual Constituents

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the detailed structural elucidation of organic molecules in solution. nih.govspringernature.comhts-110.com While not typically used for quantifying components in a mixture like this compound, it is essential for confirming the chemical structure of the individual active ingredients, ergotamine and caffeine, once they are isolated.

Structural Elucidation of Caffeine: The ¹H NMR spectrum of caffeine is characterized by distinct signals for its three methyl groups and one aromatic proton. nih.gov In D₂O, these peaks appear at specific chemical shifts. For example, the three methyl groups (designated H11", H10", H12") show signals around 3.270, 3.442, and 3.900 ppm, respectively, while the aromatic proton (H8") appears around 7.876 ppm. nih.gov Concentration-dependent changes in these chemical shifts can also be used to study phenomena like the self-association of caffeine molecules in solution. chemrxiv.org High-field solid-state ¹³C NMR spectroscopy has also been instrumental in studying the polymorphic forms of anhydrous caffeine. wiley.com

Structural Elucidation of Ergotamine: The NMR spectrum of ergotamine, a complex ergot alkaloid, is significantly more intricate. nih.gov ¹H NMR spectra, particularly at high field strengths (e.g., 400 MHz), are used to identify therapeutically important ergot derivatives. nih.gov Analysis focuses on specific regions of the spectrum: the low-field region (above 5 ppm), common resonances of the C and D rings of the ergoline (B1233604) structure, and features of the C-8 substituent. nih.gov These spectral data provide crucial evidence for the conformation of the molecule in solution and can be used to detect isomerization to less active C-8 epimers. nih.govresearchgate.net Both ¹H and ¹³C NMR spectral analysis are fundamental for the definitive structural characterization of ergot alkaloids. acs.org

Mass Spectrometry (MS) for Identification and Quantification in Complex Mixtures

Mass spectrometry (MS) stands as a powerful tool for the analysis of multicomponent pharmaceutical formulations like this compound. Its high sensitivity and specificity allow for the precise identification and quantification of individual components, even within intricate matrices.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a predominant technique for the analysis of ergot alkaloids, including ergotamine. mdpi.comnih.govmdpi.com This method offers the capability to separate the various components of a mixture before they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectra provide a unique "fingerprint" for each molecule, enabling unambiguous identification. For instance, a gas chromatography-mass spectrometry (GC-MS) method has been developed for the identification and quantification of ergotamine in human plasma, demonstrating good linearity in a range of 50 pg/ml to 50 ng/ml. nih.gov

In the context of this compound's components, LC-MS has been successfully employed for the identification of ergotamine in various biological samples, including urine, blood, and hair. mdpi.com Furthermore, online high-performance thin-layer chromatography (HPTLC) coupled with electrospray ionization mass spectrometry (HPTLC-ESI-MS) has been used for the mass confirmation of caffeine, ergotamine, and other components in pharmaceutical formulations. mdpi.com The utility of ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) has been highlighted as a method of choice for the detection and quantification of both the R and S-epimers of ergot alkaloids, which is crucial for a comprehensive analysis. nih.gov

Table 1: Mass Spectrometry Parameters for Ergot Alkaloid Analysis

| Parameter | Value/Setting | Reference |

| Ionization Mode | Electron Ionization (EI) | nih.gov |

| Analytical Range (Ergotamine) | 50 pg/ml - 50 ng/ml | nih.gov |

| Technique | Gas Chromatography-Mass Spectrometry (GC-MS) | nih.gov |

| Application | Quantification in human plasma | nih.gov |

Chemometric Approaches for Mixture Analysis

Chemometrics employs mathematical and statistical methods to extract meaningful information from chemical data. In the analysis of multicomponent systems like this compound, where spectral data from different constituents often overlap, chemometrics is indispensable for resolving and quantifying the individual components. nih.govrsc.org

Multivariate Data Analysis for Deconvoluting Spectral Overlaps

The ultraviolet (UV) absorption spectra of ergotamine and caffeine, the key components of this compound, exhibit significant overlap, making conventional univariate analysis challenging. nih.gov Multivariate data analysis methods are designed to tackle this issue by analyzing the entire spectral range simultaneously.

Several multivariate chemometric models have been developed and optimized for the simultaneous quantification of mixtures containing ergotamine and caffeine. nih.gov These models, including Classical Least Squares (CLS), Partial Least Squares (PLS), and Multivariate Curve Resolution-Alternating Least Squares (MCR-ALS), can effectively deconvolute the overlapping spectral data. nih.govresearchgate.net MCR-ALS, in particular, has demonstrated the ability to provide both quantitative precision and qualitative insights, validating its capacity to accurately resolve complex formulations. nih.gov The application of these models to the complete spectral data (e.g., 200–400 nm) allows for the extraction of latent concentration information from the intricate spectral matrix. nih.gov

Predictive Modeling for Component Ratios in Research Samples

Predictive modeling is a key application of chemometrics in the analysis of pharmaceutical mixtures. These models are trained on a set of calibration samples with known concentrations and can then be used to predict the concentrations of components in unknown research samples.

For mixtures containing ergotamine and caffeine, various predictive models have been compared. rsc.orgrsc.org A study comparing five multivariate models for a mixture including ergotamine and caffeine found that linear learning machine methods showed superiority in handling complex spectral data. rsc.orgrsc.org Notably, for ergotamine, which is often present at a very low concentration, only three models—Partial Least Squares (PLS), Support Vector Regression (SVR), and Principal Component-Artificial Neural Networks (PC-ANN)—were able to determine its concentration effectively. rsc.orgrsc.org The Root Mean Squared Error of Prediction (RMSEP) for these models highlights their predictive accuracy.

Table 2: Performance of Predictive Models for Ergotamine Quantification

| Model | Root Mean Squared Error of Prediction (RMSEP) | Reference |

| Partial Least Squares (PLS) | 0.0879 | rsc.orgrsc.org |

| Support Vector Regression (SVR) | 0.0694 | rsc.orgrsc.org |

| PC-Artificial Neural Networks (PC-ANN) | 0.0250 | rsc.orgrsc.org |

Data Mining and Pattern Recognition in Multi-Constituent Systems

Data mining and pattern recognition techniques are increasingly being applied to the analysis of complex chemical data from multi-constituent systems. These methods can uncover hidden patterns and relationships within large datasets, which can be valuable for quality control and formulation research.

In the context of analyzing mixtures containing ergotamine and caffeine, pattern recognition can be used to classify samples based on their chemical profiles. While specific research directly applying data mining to this compound was not prevalent in the reviewed literature, the principles are highly applicable. For instance, unsupervised learning algorithms could be used to identify clusters of samples with similar component ratios, potentially indicating variations in manufacturing batches or degradation patterns. google.com Supervised learning methods, on the other hand, could be trained to recognize the "fingerprint" of a standard this compound formulation and flag any deviations in research samples. The use of advanced analytical techniques generates large datasets that are ripe for exploration with data mining and pattern recognition, offering a promising avenue for future research in the quality control of multi-component pharmaceuticals.

Preclinical in Vitro and Ex Vivo Models for Investigating Constituent Interactions

Cellular and Subcellular Assays for Molecular Mechanisms (excluding in vivo human studies)

Cellular and subcellular assays are fundamental to understanding the direct molecular targets of ergotamine and caffeine (B1668208) and how they might interact. These assays provide a window into receptor binding, enzyme modulation, and downstream signaling pathways.

Receptor Binding Assays on Cell Lines

Ergotamine's pharmacological profile is characterized by its interaction with a wide array of receptors. oup.com Receptor binding assays, often utilizing cloned human receptor subtypes expressed in various cell lines, have been crucial in elucidating its broad receptor affinity. google.com Ergotamine demonstrates high affinity for serotonin (B10506) (5-HT), dopamine (B1211576), and adrenergic (noradrenaline) receptors. oup.comwikipedia.orgpatsnap.com Specifically, it acts as an agonist at 5-HT1B and 5-HT1D receptors, which is believed to be central to its anti-migraine effect through vasoconstriction of dilated intracranial blood vessels. oup.compatsnap.commedsafe.govt.nz Additionally, ergotamine interacts with 5-HT1A, 5-HT2A, and 5-HT2C receptors. oup.comgoogle.com Its activity also extends to dopamine D2L and D3 receptors and α1 and α2-adrenergic receptors. google.comspringermedizin.de In contrast, caffeine's primary mechanism of action at the receptor level is as a non-selective antagonist of adenosine (B11128) A1 and A2A receptors. wikipedia.orghellobio.comresearchgate.net By blocking adenosine, which typically has inhibitory effects, caffeine promotes neurotransmitter release. nih.gov

Studies using transgenic mouse models with human receptors have further detailed these interactions. For instance, ergotamine has been shown to act as a functional agonist at human 5-HT4 and H2-histamine receptors in the heart of these models. nih.gov

| Compound | Receptor Target | Action |

| Ergotamine | 5-HT1B, 5-HT1D | Agonist oup.compatsnap.commedsafe.govt.nz |

| 5-HT1A, 5-HT2A, 5-HT2C | Binds with high affinity oup.comgoogle.com | |

| Dopamine D2, D3, D4 | Activity at these receptors springermedizin.de | |

| α-adrenergic | Agonist oup.com | |

| Human 5-HT4 | Functional Agonist nih.gov | |

| Human H2-Histamine | Functional Agonist nih.gov | |

| Caffeine | Adenosine A1, A2A | Non-selective Antagonist wikipedia.orghellobio.comresearchgate.net |

Enzyme Activity Modulation in Cell-Free or Cellular Extracts

Ergotamine has also been shown to influence enzyme activity, particularly in relation to dopamine-sensitive adenylate cyclase. Studies have indicated that ergotamine can block the dopamine-induced stimulation of adenylate cyclase activity in cell-free systems. nih.gov This suggests a potential interaction with dopaminergic signaling pathways at the enzymatic level. nih.gov

| Compound | Enzyme | Effect |

| Caffeine | Phosphodiesterase (PDE) | Inhibition wikipedia.orgnih.govresearchgate.net |

| Ergotamine | Dopamine-sensitive Adenylate Cyclase | Blocks dopamine-induced stimulation nih.gov |

Cellular Signaling Pathway Analysis (e.g., cAMP regulation)

The modulation of receptor and enzyme activity by ergotamine and caffeine converges on key cellular signaling pathways, most notably the cyclic AMP (cAMP) pathway. Caffeine's inhibition of phosphodiesterase directly leads to elevated intracellular cAMP levels. nih.govresearchgate.netbrainly.com This increase in cAMP can activate protein kinase A (PKA), which in turn can influence a variety of cellular processes. brainly.comnih.gov

Ergotamine's interaction with various G-protein coupled receptors can also impact cAMP levels. For example, its agonistic activity at certain 5-HT receptors can lead to the activation of adenylyl cyclase and a subsequent increase in cAMP generation. mdpi.comresearchgate.net However, its effects can be complex, with some studies suggesting that ergotamine can also lead to a decrease in cAMP levels under certain conditions, possibly through context-dependent coupling to inhibitory G-proteins. mdpi.com In some cellular systems, such as Dictyostelium, lowering intracellular cAMP levels with caffeine has been observed to increase PDE activity, suggesting a negative feedback loop. pnas.org

The interplay between ergotamine and caffeine on the cAMP pathway is a critical area of investigation. Caffeine's ability to increase cAMP levels through PDE inhibition could potentially amplify the signaling initiated by ergotamine's receptor agonism, providing a molecular basis for their synergistic action.

Organ-on-a-Chip and Microfluidic Systems for Studying Constituent Interactions (excluding human physiological outcomes)

While specific studies on Avamigran using organ-on-a-chip technology are not extensively documented in the provided search results, this emerging technology holds significant promise for investigating the interactions between its constituents. Gut-on-a-chip models, for instance, have been used to study the transport of ergotamine. researchgate.netnih.gov These microfluidic devices can simulate the physiological environment of the intestine, allowing for detailed analysis of drug absorption and transport in a controlled setting. researchgate.net Such systems could be employed to investigate how caffeine influences the permeability and transport of ergotamine across an intestinal barrier model, providing mechanistic insights into the observed enhancement of ergotamine absorption by caffeine. nih.govhres.ca The ability to co-culture different cell types, such as epithelial and endothelial cells, and to control microenvironmental factors like fluid flow, makes organ-on-a-chip a powerful tool for future preclinical research on compound interactions. nih.gov

Ex Vivo Tissue Preparations for Receptor Functional Studies

Ex vivo tissue preparations provide a bridge between cellular assays and in vivo studies by maintaining the tissue architecture and cellular heterogeneity. These models are particularly valuable for studying the functional consequences of receptor activation by ergotamine and caffeine.

Numerous studies have utilized isolated blood vessels, such as bovine lateral saphenous veins and caudal arteries, to demonstrate the vasoconstrictive effects of ergotamine. frontiersin.orgmdpi.com These ex vivo bioassays confirm that ergotamine induces a potent and sustained contraction of vascular smooth muscle. mdpi.com The contractile response is attributed to its agonist activity at serotonergic and α-adrenergic receptors on the blood vessel walls. medsafe.govt.nz

These ex vivo models have also been instrumental in demonstrating the interaction between ergotamine and other compounds. For example, the vasoconstrictive effects of ergotamine can be modulated by other vasoactive substances in these preparations. While direct studies of caffeine's potentiation of ergotamine-induced vasoconstriction in ex vivo tissue are not detailed in the provided results, these models are ideally suited for such investigations. By applying ergotamine alone and in combination with caffeine to isolated arterial or venous rings, researchers can directly measure and compare the resulting contractile force, providing functional evidence of their interaction at the tissue level. Furthermore, ex vivo studies on human atrial preparations have shown that ergotamine can increase the force of contraction, an effect mediated through H2-receptors in this specific tissue. nih.gov

Future Directions in Academic Research of Multicomponent Formulations Constituents

Discovery of Novel Molecular Targets for Individual Components

While the primary mechanisms of Avamigran's constituents are known, ongoing research continues to unveil novel molecular targets, promising to refine their therapeutic applications and uncover new ones.

Ergotamine: Traditionally known for its interaction with serotonin (B10506) (5-HT1B/1D), dopamine (B1211576), and adrenergic receptors, recent research has identified new potential targets. europeanpharmaceuticalreview.comdrugbank.com One study revealed that ergotamine can target Kinesin family member 5A (KIF5A), suggesting a role in facilitating anoikis (a form of programmed cell death) in lung adenocarcinoma. nih.govresearchgate.net Furthermore, computational studies have pointed towards interactions with N-methyl-D-aspartate (NMDA) and glycine (B1666218) receptors, opening new avenues for investigating its effects on the central nervous system. innovationaljournals.com

Caffeine (B1668208): The most widely consumed psychoactive substance, caffeine's primary targets are adenosine (B11128) A1 and A2A receptors. targetmol.com However, its pharmacological profile is complex, with ongoing research identifying other molecular targets that contribute to its broad effects. researchgate.netnih.gov These include phosphodiesterases (PDEs), ryanodine (B192298) receptors (RyRs), and GABA-A receptors. nih.govijper.org The discovery of caffeine's interaction with the brain nuclear receptor tailless homologue (TLX) may provide further insight into its neuroprotective properties. researchgate.net

Propyphenazone (B1202635): As a pyrazolone (B3327878) derivative, propyphenazone's primary known target is the cyclooxygenase (COX) enzyme, where it acts as a weak, non-selective inhibitor, contributing to its analgesic and antipyretic effects. medchemexpress.com Future research is likely to focus on elucidating its interactions with other targets within the inflammatory cascade to better understand its activity profile.

Camylofin (B606464): The principal molecular target for camylofin is the muscarinic acetylcholine (B1216132) receptor, where it acts as an antagonist, leading to its smooth muscle relaxant (antispasmodic) effects. innovationaljournals.comtargetmol.com Research into its potential interaction with other receptor types or ion channels could reveal additional mechanisms contributing to its therapeutic utility.

Mecloxamine (B1226985): As a first-generation antihistamine, the primary molecular target of mecloxamine is the histamine (B1213489) H1 receptor. Future research may explore its affinity for other receptor subtypes (e.g., muscarinic, adrenergic, serotonergic), which is characteristic of first-generation antihistamines and could explain other potential therapeutic effects or side-effects.

Advanced Computational Modeling for Synergistic or Antagonistic Molecular Interactions

Computational modeling has become an indispensable tool for predicting and understanding how molecules interact at a sub-nanometer scale.

Ergotamine: Molecular docking and dynamics simulations have been crucial in visualizing the binding of ergotamine to its targets. Studies have modeled its interaction with the human NR1a/NR2A subunits of the NMDA receptor and the glycine receptor α1 channel, providing insights into the specific amino acid residues involved in binding. innovationaljournals.com Similar computational approaches have been used to study its binding to the 5-hydroxytryptamine receptor 1B (5-HT1B), helping to elucidate the stability and dynamics of this interaction. nih.gov These models are foundational for predicting synergistic or antagonistic effects when combined with other compounds.

Caffeine: The interactions of caffeine with its various molecular targets, particularly adenosine receptors, are extensively studied through computational models. These models help in understanding the structural basis for its antagonist activity and in designing novel analogs with altered affinity or selectivity.

Propyphenazone: Quantum chemical methods and computational chemistry approaches have been used to analyze the molecular structure, electronic properties (such as HOMO-LUMO energy gaps), and spectroscopic characteristics of propyphenazone. researchgate.netdergipark.org.tr Molecular modeling has also been employed to investigate its selectivity toward the COX-2 enzyme when incorporated into novel derivative compounds. nih.gov

Camylofin: Molecular docking studies have been successfully used to guide the formation of camylofin co-crystals. For instance, a study demonstrated that fumaric acid was a suitable co-former by predicting favorable hydrogen bond formation and a good Glide score, which was then confirmed experimentally. acs.org This showcases how computational tools can predict and optimize the physicochemical properties of the compound.

Mecloxamine: While specific computational studies on mecloxamine are scarce, the broader field of antihistamine research extensively uses molecular modeling to understand receptor-ligand interactions. These models are crucial for designing second and third-generation antihistamines with higher selectivity for the H1 receptor and reduced off-target effects, thereby minimizing side effects like drowsiness.

Development of Innovative Synthetic Strategies for Analogs with Tuned Molecular Properties

Synthesizing analogs of existing compounds is a cornerstone of medicinal chemistry, aimed at improving efficacy, selectivity, and pharmacokinetic properties.

Ergotamine: The complex structure of the ergoline (B1233604) scaffold presents significant synthetic challenges. nih.gov However, innovative strategies are emerging. A recent two-step synthesis was developed to create isotopically labeled ergotamine (ergotamine-¹³CD₃) from unlabeled native ergotamine. This is crucial for its use as an internal standard in advanced analytical methods. Other research focuses on creating molecularly imprinted polymers (MIPs) for ergotamine, which can act as selective adsorbents, a strategy that relies on the principles of molecular recognition and can be considered a form of synthetic tailoring. acs.orguky.edu

Caffeine: Numerous synthetic strategies have been developed to create caffeine analogs. These efforts often involve modifying the xanthine (B1682287) core to enhance specific biological activities. For example, analogs have been synthesized to act as more potent modulators of the cholinergic system, showing promise as bifunctional drugs that inhibit acetylcholinesterase (AChE) and activate nicotinic acetylcholine receptors (nAChRs). acs.orgresearchgate.net Other strategies involve creating caffeine-pyrrolidine hybrids and replacing the pyrrolidine (B122466) fragment with other amino groups to develop agents for neurodegenerative diseases. researchgate.netf1000research.com

Propyphenazone: A key synthetic strategy for propyphenazone involves its use in creating mutual prodrugs. nih.gov Because it is a nonacidic NSAID, it can be used to temporarily mask the carboxylic acid group of other acidic NSAIDs (like ibuprofen (B1674241) or diclofenac). drugbank.comnih.gov This approach aims to reduce gastrointestinal side effects. The synthesis of pyrazolone derivatives, the class to which propyphenazone belongs, is a well-established area of organic chemistry, often involving the condensation of hydrazines with β-ketoester compounds. uky.eduslideshare.net

Camylofin: Research into synthetic strategies for camylofin analogs is less extensive. However, the principles of medicinal chemistry suggest that modifications to the ester or amine functionalities could be explored to tune its antimuscarinic activity and pharmacokinetic profile.

Mecloxamine: Synthetic strategies for mecloxamine analogs would likely focus on modifying the diphenylmethoxy or the amine portions of the molecule. Such modifications are common in the development of antihistamines to alter potency, selectivity, and duration of action.

Integration of Omics Technologies for Comprehensive Biochemical Pathway Mapping

Omics technologies (genomics, transcriptomics, proteomics, metabolomics) provide a system-level view of molecular responses to drug compounds, enabling a comprehensive mapping of biochemical pathways.

Ergotamine: The application of omics to ergotamine research is an emerging field. Transcriptomic data from human cells has been used in computational workflows to identify drugs that could target specific signaling pathways perturbed by viral infections, with ergotamine being one of the compounds identified. f1000research.com Integrative network analysis of proteomics data has also suggested ergotamine as a potential drug to target specific proteins in certain cancers. researchgate.net